2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
Description
Contextualizing 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane within the Broader Class of Oxirane Derivatives
Oxiranes, or epoxides, are a class of cyclic ethers defined by a strained three-membered ring structure. fiveable.me This structural feature makes them highly susceptible to ring-opening reactions when exposed to various nucleophiles, rendering them pivotal building blocks in organic synthesis. fiveable.meontosight.ai The broader class of oxirane derivatives encompasses a wide array of compounds where different substituents are attached to the carbon atoms of the oxirane ring. These derivatives are synthesized through several methods, including the epoxidation of alkenes with peracids, the Darzens synthesis, and intramolecular cyclization of halohydrins. ontosight.aiquimicaorganica.org
The compound this compound, also widely known by synonyms such as 2-Methoxyphenyl glycidyl (B131873) ether or Guaiacol (B22219) glycidyl ether, is a specific derivative within this chemical space. echemi.comcymitquimica.comtcichemicals.com It belongs to the sub-class of aryl glycidyl ethers. Its structure features an oxirane ring linked via a methyleneoxy bridge to a 2-methoxybenzyl group. This particular arrangement of functional groups—an epoxide, an ether, and an aromatic ring with a methoxy (B1213986) substituent—defines its chemical behavior and utility. The presence of the reactive epoxide group makes it a valuable intermediate for synthesizing more complex molecules. biosynth.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₃ | biosynth.com |
| Molecular Weight | 180.20 g/mol | biosynth.comnih.gov |
| Appearance | Off-white to white solid/lump | echemi.comtcichemicals.com |
| Melting Point | 33-36 °C | |
| Boiling Point | 88-90 °C @ 0.05 Torr; 152-158 °C @ 667 Pa | echemi.com |
| Density | 1.142 g/cm³ (Predicted) | echemi.com |
| Refractive Index | 1.526 | echemi.com |
| CAS Number | 2210-74-4 | biosynth.com |
Table 2: Key Synonyms for this compound
| Synonym | Source(s) |
|---|---|
| 2-Methoxyphenyl glycidyl ether | cymitquimica.comnih.gov |
| Glycidyl 2-methoxyphenyl ether | echemi.comcymitquimica.combiosynth.com |
| Guaiacol glycidyl ether | tcichemicals.comnih.gov |
| 1-(2,3-Epoxypropoxy)-2-methoxybenzene | echemi.combiosynth.com |
| 1,2-Epoxy-3-(2-methoxyphenoxy)propane | echemi.comtcichemicals.combiosynth.com |
Significance of Glycidyl Ether Moieties as Versatile Intermediates in Contemporary Chemical Synthesis
Glycidyl ethers are a class of compounds characterized by a glycidyl group linked to an alcohol or phenol (B47542) through an ether bond. monchy.com The defining feature of a glycidyl ether is the presence of the highly reactive oxirane (epoxide) ring, which makes these compounds exceptionally versatile intermediates in organic synthesis. monchy.comchalmers.se This reactivity allows them to participate in a wide range of chemical reactions, primarily ring-opening additions with various nucleophiles. fiveable.mechalmers.se
The versatility of glycidyl ethers is demonstrated by their broad applications. They serve as crucial building blocks for a variety of products, from industrial polymers to fine chemicals. chalmers.se In polymer chemistry, they are widely used as reactive diluents in epoxy resin formulations to reduce viscosity without the need for volatile organic compounds. connectchemicals.comsacheminc.com The glycidyl ether moiety can be incorporated into a polymer backbone, and the preserved functional groups can be used for further modifications. acs.org For example, poly(allyl glycidyl ether) can be synthesized and subsequently modified to create tunable polyampholyte materials for applications like cryopreservation. acs.orgnih.gov Furthermore, the reactivity of the oxirane group is harnessed in the synthesis of surfactants and as intermediates for active pharmaceutical ingredients (APIs), such as β-blockers. chalmers.sesacheminc.com Their ability to link different chemical structures also makes them useful as chemical linkers and for surface modifications. sacheminc.com
Overview of Academic Research Trajectories for Aryl Glycidyl Ethers in Synthetic Chemistry and Materials Science
Aryl glycidyl ethers, a specific category of glycidyl ethers that includes this compound, are key intermediates in various fields and the subject of ongoing academic research. tandfonline.com
In synthetic chemistry, research has focused on developing efficient and novel methods for their synthesis. Traditional methods often have drawbacks like long reaction times and low yields. tandfonline.com Modern approaches, such as solid-liquid phase-transfer catalysis, have been developed to overcome these limitations, offering higher yields and shorter reaction times. tandfonline.comtandfonline.com Aryl glycidyl ethers are particularly valued as precursors for aminopropanol (B1366323) cardiovascular drugs. tandfonline.com Research also explores their complex cyclization reactions, which can be mediated by various metal catalysts to form structures like 3-chromanols, highlighting their role in constructing complex heterocyclic systems. csic.es
In materials science, aryl glycidyl ethers are investigated for their role in modifying and enhancing polymer properties. They are frequently used as reactive diluents and modifiers for epoxy resins, where the aromatic component can improve thermal properties and adhesion. connectchemicals.comchemicalbook.com Phenyl glycidyl ether, for instance, has been shown to be an effective agent for the noncovalent functionalization of multiwalled carbon nanotubes, improving their dispersion within polyamide 6 nanocomposites and thereby enhancing the material's tensile strength. researchgate.net Furthermore, the incorporation of aryl ether structures into polymers is a strategy for developing materials with specific, desirable properties. For example, fluorinated poly(aryl ether)s are synthesized to create materials with extremely low dielectric constants and high thermal stability, which are crucial for applications in microelectronics. tandfonline.com These polymers can be further cross-linked using diglycidyl ethers to enhance their mechanical and thermal performance. tandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methoxymethyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-12-11-5-3-2-4-9(11)6-13-7-10-8-14-10/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADQCEBBTITJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402092 | |
| Record name | 2-{[(2-methoxybenzyl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80909-99-5 | |
| Record name | 2-{[(2-methoxybenzyl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 2 Methoxybenzyl Oxy Methyl Oxirane Analogs
Epoxide Ring-Opening Reactions
The three-membered ring of an epoxide, or oxirane, is characterized by significant ring strain, rendering it susceptible to ring-opening reactions with a wide variety of nucleophiles. libretexts.orgjove.com This reactivity is a cornerstone of synthetic chemistry, allowing for the stereospecific introduction of vicinal functional groups. byjus.commdpi.com The reactions of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane and its analogs are governed by the electronic and steric properties of the oxirane ring and the nature of the attacking species.
The regiochemical outcome of the nucleophilic attack on an unsymmetrical epoxide such as this compound is dictated by the reaction conditions. libretexts.org Two distinct mechanisms, SN1-like and SN2, are operative under acidic and basic/nucleophilic conditions, respectively, leading to different regioisomers. libretexts.orgyoutube.com
Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism. jove.commasterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon atom of the oxirane ring. youtube.comkhanacademy.org In the case of this compound, the attack occurs at the terminal (primary) carbon, as it is less sterically encumbered than the substituted (secondary) carbon. masterorganicchemistry.com This reaction is stereospecific, with the nucleophile approaching from the side opposite to the C-O bond, resulting in an inversion of configuration at the site of attack. jove.com
Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.orgkhanacademy.org The C-O bonds are weakened, and a significant partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted (secondary) carbon. Consequently, the reaction proceeds through a mechanism with substantial SN1 character, where the nucleophile preferentially attacks the more substituted carbon. libretexts.orgbyjus.com This attack also occurs from the backside, leading to a trans relationship between the incoming nucleophile and the hydroxyl group. byjus.com
| Condition | Mechanism | Site of Attack on 2-alkoxymethyl oxirane | Product Type |
| Basic/Neutral (e.g., RO⁻, CN⁻, RS⁻) | SN2 | Less substituted (terminal) carbon | Primary alcohol |
| Acidic (e.g., H₂O/H⁺, ROH/H⁺, HBr) | SN1-like | More substituted (secondary) carbon | Secondary alcohol |
The catalysis of epoxide ring-opening reactions significantly enhances their reaction rates and controls the regioselectivity.
Base-Catalyzed Ring Opening: In the presence of a strong base or nucleophile (e.g., hydroxide (B78521), alkoxides, Grignard reagents), the epoxide ring is opened in a direct nucleophilic substitution. jove.com The reaction does not require prior activation of the epoxide. The nucleophile directly attacks one of the electrophilic carbons of the ring, causing the C-O bond to break and forming an alkoxide intermediate. jove.com A subsequent protonation step, typically from the solvent, yields the final alcohol product. libretexts.org The considerable ring strain of the epoxide (approximately 13 kcal/mol) provides the thermodynamic driving force for this reaction, making it favorable even though the alkoxide is a poor leaving group in other contexts. libretexts.orgmasterorganicchemistry.com
Acid-Catalyzed Ring Opening: Under acidic conditions, the mechanism is fundamentally different. libretexts.org The reaction begins with the protonation of the epoxide oxygen by the acid catalyst, which significantly increases the electrophilicity of the ring carbons and transforms the hydroxyl group into a good leaving group. byjus.comkhanacademy.org This activated complex has substantial carbocation-like character at the more substituted carbon. libretexts.org A weak nucleophile, such as water or an alcohol, then attacks this more electrophilic carbon. libretexts.orgbyjus.com The process is best described as a hybrid between an SN1 and SN2 mechanism, where the bond to the nucleophile begins to form before the C-O bond is fully broken. libretexts.orglibretexts.org This results in an anti-addition of the nucleophile and the hydroxyl group across the former epoxide. byjus.com
When a nucleophilic functional group is present within the same molecule as an epoxide, an intramolecular ring-opening reaction can occur, leading to the formation of cyclic structures. nih.gov These cyclization reactions are powerful tools for the synthesis of complex cyclic ethers, including polycyclic systems found in marine natural products. nih.govresearchgate.net
The regioselectivity of these cyclizations is governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways. Generally, exo cyclizations, where the bond being broken is external to the newly formed ring, are favored over endo cyclizations. nih.gov However, various strategies have been developed to promote the desired, and often less favored, endo cyclization. These methods often involve the use of substituents that can stabilize the partial positive charge that develops during the transition state of the acid-catalyzed ring opening. nih.gov
For example, an analog of this compound bearing a terminal alcohol could undergo an acid-catalyzed cascade cyclization. The reaction would proceed via a "tail-to-head" mechanism, where the terminal hydroxyl group acts as an internal nucleophile, attacking the adjacent epoxide in an endo-selective manner to form a larger ring system. researchgate.net Silver(I) catalysis has also been employed to facilitate the intramolecular cyclization of epoxide-propargylic esters, proceeding through a domino sequence involving ring-opening and cycloisomerization to yield 1,4-oxazine derivatives. nih.gov
Epoxides readily react with heteroatom nucleophiles, such as those containing sulfur and selenium, to produce β-hydroxy thioethers and β-hydroxy selenoethers, respectively. These reactions are synthetically valuable for introducing these heteroatoms into organic molecules.
The reaction with thiolates (RS⁻) or selenolates (RSe⁻) typically proceeds under basic conditions. researchgate.net The mechanism is a classic SN2 displacement where the soft nucleophile attacks the less sterically hindered carbon of the oxirane ring, leading to a highly regioselective ring-opening. researchgate.netmdpi.com These reactions are often described as having "click" chemistry characteristics due to their high efficiency, regioselectivity, mild reaction conditions, and stoichiometric control. researchgate.net
The reaction of epoxides with benzeneselenol, for instance, can be catalyzed by bases like lithium hydroxide (LiOH) or triethylamine (B128534) (TEA). mdpi.comresearchgate.net The selenolate anion, formed in situ, acts as the potent nucleophile. The reaction generally favors attack at the least substituted carbon, although the precise distribution of regioisomers can be influenced by the reaction conditions and substrate structure. mdpi.com
| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Notes | Ref |
| LiOH·H₂O | 4.76 | 0.5 | >99 | Fast reaction, high conversion. | mdpi.com |
| DBU | 2.50 | 0.5 | >99 | Effective organic base catalyst. | mdpi.com |
| TEA | 2.91 | 24 | >99 | Slower reaction but achieves full conversion. | mdpi.com |
| None | 0 | 24 | 14 | Background reaction is slow. | mdpi.com |
Transformations Involving the Ether Linkage
The 2-methoxybenzyl group in this compound is a derivative of the benzyl (B1604629) ether, a common protecting group for alcohols in organic synthesis. organic-chemistry.org While standard benzyl ethers are typically cleaved under reductive conditions (e.g., catalytic hydrogenation with H₂/Pd-C), the presence of the electron-donating methoxy (B1213986) group on the aromatic ring allows for alternative, oxidative deprotection methods. youtube.comyoutube.com
The p-methoxybenzyl (PMB) ether, a close analog, is readily cleaved by single-electron oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). organic-chemistry.orgtotal-synthesis.com The reaction with DDQ proceeds via a single electron transfer (SET) mechanism. The electron-rich methoxybenzyl ether is oxidized by DDQ to form a resonance-stabilized benzylic radical cation. total-synthesis.com This intermediate is then trapped by water, leading to the formation of a hemiacetal which subsequently decomposes to release the free alcohol and p-methoxybenzaldehyde. total-synthesis.com
This oxidative cleavage is highly selective for methoxybenzyl ethers over unsubstituted benzyl ethers, which react much more slowly under these conditions. nih.gov This orthogonality provides a significant advantage in complex multi-step syntheses where selective deprotection is required. total-synthesis.com
Polymerization Studies of Oxirane Monomers with Ether Functionalities
Oxirane monomers bearing ether functionalities, such as glycidyl (B131873) ethers, are important building blocks for the synthesis of functional polyethers. acs.org The polymerization is driven by the relief of ring strain and typically proceeds via a ring-opening polymerization (ROP) mechanism, which can be either anionic or cationic. acs.org
Cationic Ring-Opening Polymerization (ROP): Cationic ROP is initiated by Brønsted or Lewis acids, or by photoinitiators that generate a strong acid upon UV irradiation. researchgate.netresearchgate.net The reaction propagates through secondary or tertiary oxonium ion intermediates. For alkyl glycidyl ethers, the polymerization can sometimes exhibit an induction period due to the formation of relatively stable secondary oxonium ions, which may require slight thermal activation to promote further reaction. researchgate.net
Anionic Ring-Opening Polymerization (ROP): Anionic ROP is a classic method for preparing polyethers and is often initiated by strong bases like alkali metal hydroxides or alkoxides. acs.orgacs.org This method allows for the synthesis of well-defined polymers. Recent advances have utilized organocatalysts to achieve highly selective polymerization of functional epoxides, such as silyl (B83357) glycidyl ethers, preserving the sensitive functional groups in the side chains. acs.org
Monomers like this compound are analogs of benzyl glycidyl ether and can be polymerized to form poly(glycidyl ether)s. mpg.de The resulting polymers possess pendant methoxybenzyl ether groups along the polyether backbone. These functional side chains can be subsequently cleaved to yield linear polyglycerol, a highly hydrophilic and biocompatible polymer with numerous potential applications. acs.orgmpg.de
| Polymerization Type | Monomer Example | Initiator/Catalyst System | Resulting Polymer |
| Cationic | Alkyl Glycidyl Ethers | Diaryliodonium salt (photoinitiator) | Poly(alkyl glycidyl ether) |
| Anionic | tert-Butyldimethylsilyl Glycidyl Ether (TBSGE) | PPN⁺Cl⁻ / t-BuP₂ (organocatalyst) | Poly(TBSGE) |
| Anionic | Glycidyl Butyrate | PPN⁺Cl⁻ / t-BuP₂ (organocatalyst) | Poly(glycidyl butyrate) |
| Cationic | Epichlorohydrin (B41342) / Allyl Glycidyl Ether | Boron trifluoride etherate | Oligoethers with terminal alkyl groups |
Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization (AROP) is a highly efficient method for producing well-defined polyethers from glycidyl ether analogs. This process typically involves the use of a strong nucleophile as an initiator, which attacks one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide propagating species.
Recent advancements have demonstrated that organic phosphazene superbases, such as t-Bu-P4, are highly effective catalysts for the AROP of various functional glycidyl ethers. sci-hub.sesemanticscholar.org This catalytic system facilitates a controlled/living polymerization, affording polyethers with predictable molecular weights and low dispersity (Đ < 1.2). acs.org The mechanism proceeds under mild conditions, making it compatible with monomers bearing sensitive functional groups, such as azides. sci-hub.seacs.org The polymerization is typically initiated by an alcohol, which is activated by the phosphazene base.
Potassium-based initiators, such as potassium alkoxides generated from potassium naphthalenide, are also effective for the living AROP of glycidyl ether analogs like allyl glycidyl ether (AGE). nih.gov This system allows for the synthesis of polymers with controlled molar masses from 10 to 100 kg/mol and low polydispersity indices (Đ = 1.05–1.33). nih.gov A potential side reaction at elevated temperatures is the isomerization of certain side chains (e.g., allyl to cis-prop-1-enyl groups), though this does not typically terminate the polymerization. nih.gov
The table below summarizes representative findings for the anionic polymerization of glycidyl ether analogs.
| Monomer | Initiator/Catalyst System | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Azidohexyl glycidyl ether | 2-Propanol / t-Bu-P4 | 8,900 | 1.11 | acs.org |
| Allyl glycidyl ether (AGE) | Potassium benzoxide / Naphthalenide | 10,000 - 100,000 | 1.05 - 1.33 | nih.gov |
| Long-chain alkyl glycidyl ethers (C12/C16) | PEG macroinitiator / K+ / 18-crown-6 | 7,000 - 28,000 | 1.12 - 1.34 | rsc.org |
| Benzyl glycidyl ether (BnGE) | Deprotonated PEO | - | ~1.1 | mpg.de |
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization (CROP) of oxiranes is initiated by electrophilic species, such as protic acids or Lewis acids, which activate the oxygen atom of the epoxide ring. The activated monomer is then susceptible to nucleophilic attack by another monomer molecule or by the hydroxyl end-group of a growing polymer chain.
For glycidol, a related hydroxymethyl-substituted oxirane, CROP can proceed through two competing pathways: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.net In the ACE mechanism, the monomer acts as the nucleophile, attacking the tertiary oxonium ion at the active chain end. In the AM mechanism, the terminal hydroxyl group of the polymer chain attacks a protonated (activated) monomer. researchgate.net The dominant mechanism influences the final polymer structure, particularly the distribution of primary and secondary hydroxyl groups. researchgate.net
While less common for producing well-defined linear polymers compared to AROP due to potential side reactions like chain transfer, CROP has been successfully applied to various oxiranes. For instance, 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane has been polymerized using a cationic initiator to afford a polyether with a stiff, stretched conformation. researchgate.net The high basicity of the heterocyclic oxygen in oxetanes, which is higher than in epoxides, is a contributing factor to their reactivity in CROP. radtech.org
Controlled Polymerization Techniques for Well-Defined Polyether Architectures
Achieving well-defined polyether architectures, characterized by controlled molecular weights, narrow molecular weight distributions (low Đ), and specific end-functionalities, relies on living or controlled polymerization techniques.
As discussed under AROP, the use of phosphazene base catalysts (e.g., t-Bu-P4) provides a robust platform for the precise, living polymerization of a wide range of functional glycidyl ethers. sci-hub.sesemanticscholar.org This method allows for the synthesis of complex architectures, including block copolymers, star-shaped polymers, and cyclic polymers, simply by controlling the sequence of monomer addition or using multifunctional initiators. sci-hub.sesemanticscholar.org The living nature of this system is demonstrated by the linear increase of molecular weight with monomer conversion and the ability to perform successful chain extension experiments. sci-hub.se
Similarly, initiator systems based on potassium alkoxides enable the controlled polymerization of monomers like allyl glycidyl ether, yielding materials with predictable molecular weights and low dispersity. nih.gov The control afforded by these living anionic techniques is crucial for creating advanced materials where precise polymer structure dictates function, such as in amphiphilic block copolymers for self-assembly applications. rsc.org
The table below presents data from controlled polymerization of various glycidyl ether analogs, highlighting the high degree of control achieved.
| Monomer | Polymerization Technique | Initiator/Catalyst | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Allyl glycidyl ether (AGE) | Living AROP | Potassium alkoxide/naphthalenide | 25,600 | 1.10 | nih.gov |
| Azidoethyl glycidyl ether | Living AROP | 2-Propanol / t-Bu-P4 | 10,700 | 1.10 | acs.org |
| Ethoxy ethyl glycidyl ether (EEGE) | Living AROP | Benzyl alcohol / t-Bu-P4 | 11,500 | 1.12 | sci-hub.se |
| 4,4-dimethyl-2-oxazoline glycidyl ether | Living AROP | Benzyl alcohol / t-Bu-P4 | 10,300 | 1.07 | elsevierpure.com |
Copolymerization Studies with Other Oxirane Monomers
Copolymerization of functional glycidyl ethers with other oxirane monomers, such as ethylene (B1197577) oxide (EO), is a powerful strategy to tailor the properties of the resulting polyethers. This approach can yield either statistical (random) or block copolymers, depending on the monomers' reactivity ratios and the polymerization method.
Anionic copolymerization has been used to create both block and statistical copolymers. For example, highly amphiphilic AB block copolymers have been synthesized by using a monomethoxy poly(ethylene glycol) (mPEG) macroinitiator to initiate the polymerization of oleyl glycidyl ether (OlGE), a hydrophobic monomer. rsc.orgrsc.org This results in well-defined copolymers with very low dispersity (Đ ≤ 1.08). rsc.orgrsc.org
Kinetic studies of the anionic copolymerization of OlGE and ethylene oxide revealed reactivity ratios of rEO = 1.27 and rOlGE = 0.78, indicating a nearly ideal random copolymerization despite the significant structural differences between the monomers. rsc.orgrsc.org In another study, the anionic copolymerization of ethylene oxide with glycidyl propargyl ether (GPgE) showed highly disparate reactivity ratios (rEO = 14.8, rGPgE = 0.076), leading to a gradient copolymer structure. researchgate.net Triblock copolymers of ethylene oxide and phenyl glycidyl ether have also been synthesized, demonstrating utility in forming micelles and hydrogels for drug solubilization. nih.gov
These studies show that by selecting appropriate comonomers and controlling the polymerization sequence, a vast range of functional polyether copolymers with tailored hydrophilic-lipophilic balance and physical properties can be achieved.
| Comonomer 1 | Comonomer 2 | Polymerization Type | Resulting Architecture | Reference |
| Oleyl glycidyl ether (OlGE) | Ethylene oxide (EO) | Anionic | Random (rEO=1.27, rOlGE=0.78) | rsc.orgrsc.org |
| Phenyl glycidyl ether | Ethylene oxide (EO) | Anionic | ABA Triblock | nih.gov |
| Glycidyl propargyl ether (GPgE) | Ethylene oxide (EO) | Anionic | Gradient (rEO=14.8, rGPgE=0.076) | researchgate.net |
| Allyl glycidyl ether (AGE) | Azidohexyl glycidyl ether | Anionic (t-Bu-P4) | Diblock | acs.org |
Advanced Spectroscopic and Structural Elucidation in Research of 2 2 Methoxybenzyl Oxy Methyl Oxirane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane would exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the 2-methoxybenzyl group would appear in the downfield region, typically between δ 6.8 and 7.4 ppm. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet around δ 3.8 ppm. The benzylic protons (-OCH₂-Ar) would likely resonate as a singlet around δ 4.5 ppm. The protons of the oxirane ring and the adjacent methylene (B1212753) group (-OCH₂-oxirane) would show more complex splitting patterns in the upfield region, generally between δ 2.5 and 3.7 ppm, due to their diastereotopic nature and coupling with each other.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with each unique carbon atom giving a distinct signal. The aromatic carbons would be observed in the δ 110-160 ppm range, with the carbon bearing the methoxy group appearing at the higher end of this range. The methoxy carbon itself would be expected around δ 55 ppm. The benzylic carbon and the methylene carbon adjacent to the oxirane would likely resonate in the δ 70-80 ppm region. The two carbons of the oxirane ring would appear in the more shielded region of δ 40-50 ppm.
Expected ¹H and ¹³C NMR Chemical Shift Ranges:
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic CH | 6.8 - 7.4 | 110 - 130 |
| Aromatic C-O | - | 155 - 160 |
| Aromatic C-CH₂ | - | 130 - 140 |
| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |
| Benzylic (-OCH₂-Ar) | ~4.5 (s) | ~70 |
| Methylene (-OCH₂-oxirane) | 3.5 - 3.7 (m) | ~72 |
| Oxirane CH | 3.1 - 3.3 (m) | ~50 |
| Oxirane CH₂ | 2.6 - 2.8 (m) | ~45 |
Note: The presented data is a theoretical estimation and awaits experimental verification.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons on the oxirane ring and the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and their attached carbon atoms. This would be crucial for definitively assigning the carbon signals based on the more easily interpretable proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, it would show a correlation from the benzylic protons to the aromatic carbons and the methylene carbon adjacent to the oxirane, confirming the linkage between these fragments.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. For this compound (C₁₁H₁₄O₃), the molecular ion peak [M]⁺ would be expected at m/z 194.0943. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
While specific experimental mass spectra for this compound are not available, a plausible fragmentation pattern can be predicted. The molecule would likely undergo fragmentation through several key pathways:
Cleavage of the benzyl-oxygen bond: This would lead to the formation of a stable 2-methoxybenzyl cation at m/z 121.
Cleavage of the ether linkage to the oxirane: This could generate fragments corresponding to the oxirane-methyl portion.
Loss of the methoxy group: A fragment corresponding to the loss of a methyl radical (CH₃) from the molecular ion might be observed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups.
Expected IR Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (aliphatic) | 3000 - 2850 |
| C=C stretching (aromatic) | 1600 - 1450 |
| C-O-C stretching (ether) | 1250 - 1050 |
| C-O stretching (oxirane) | ~1250 (asymmetric), ~840 (symmetric) |
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₁₁H₁₄O₃, the theoretical elemental composition is as follows. chemexper.com
Theoretical Elemental Analysis Data:
| Element | Percentage (%) |
| Carbon (C) | 68.02 |
| Hydrogen (H) | 7.27 |
| Oxygen (O) | 24.71 |
Chiroptical Methods for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the oxirane ring, it can exist as a pair of enantiomers. Chiroptical methods, such as polarimetry and circular dichroism (CD) spectroscopy, are essential for determining the enantiomeric excess (ee) of a chiral sample. These techniques measure the differential interaction of the enantiomers with plane-polarized and circularly polarized light, respectively. The specific rotation [α]D value and the CD spectrum would be characteristic for each enantiomer and could be used to quantify the enantiomeric purity of a given sample. However, specific experimental chiroptical data for this compound is not currently available in the literature.
Computational and Theoretical Chemistry Studies of Oxirane Benzyl Ether Systems
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic structure of molecules like "2-{[(2-Methoxybenzyl)oxy]methyl}oxirane". epstem.netnih.gov Methods such as B3LYP and B3PW91 with various basis sets are commonly used to calculate parameters like bond lengths, bond angles, and dihedral angles. epstem.net These calculations provide a detailed three-dimensional representation of the molecule in its lowest energy state.
The electronic structure of the molecule is elucidated through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netnih.gov The energy of these orbitals and the HOMO-LUMO gap are critical in predicting the chemical reactivity and stability of the compound. nih.gov For instance, a larger HOMO-LUMO gap generally suggests higher kinetic stability and lower chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 8.0 eV | Relates to the chemical stability and reactivity. |
Mechanistic Studies of Reaction Pathways via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving oxirane-benzyl ether systems. By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and reaction products, providing a detailed step-by-step description of the reaction pathway. researchgate.net
For oxiranes, a key reaction is the ring-opening, which can be initiated by nucleophiles or electrophiles. researchgate.net Computational studies can model these reactions, calculating the activation energies for different possible pathways. This allows for the prediction of the most favorable reaction mechanism under specific conditions. For example, in the presence of an acid catalyst, the oxirane oxygen is protonated, making the ring more susceptible to nucleophilic attack. Computational models can simulate this process and determine the stereochemical outcome of the reaction.
Furthermore, these studies can shed light on more complex reaction cascades. For instance, the cleavage of the benzyl (B1604629) ether group can be modeled to understand the conditions under which this deprotection occurs. organic-chemistry.org This is particularly important in synthetic chemistry where benzyl ethers are often used as protecting groups. organic-chemistry.org
Prediction and Analysis of Structure-Reactivity Relationships
Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of chemistry. Computational methods provide quantitative measures to predict and analyze these relationships for compounds like "this compound".
Conceptual DFT provides a framework for quantifying the electrophilicity and nucleophilicity of a molecule. nih.gov The electrophilicity index (ω) measures the stabilization in energy when a system acquires additional electronic charge from the environment. researchgate.net It is calculated from the electronic chemical potential and chemical hardness, which are in turn derived from the HOMO and LUMO energies. nih.gov
Conversely, the nucleophilicity index (N) quantifies the electron-donating ability of a molecule. nih.gov These indices can be used to predict the reactivity of the oxirane ring and the benzyl ether moiety towards different reagents. For example, a high electrophilicity index for the oxirane carbons would suggest a high susceptibility to nucleophilic attack. nih.gov
| Index | Formula | Interpretation |
|---|---|---|
| Electrophilicity (ω) | ω = μ²/2η | Propensity of a molecule to accept electrons. |
| Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Propensity of a molecule to donate electrons. |
The reactivity of the oxirane ring is governed by a combination of steric and electronic effects. numberanalytics.comdntb.gov.uanih.gov The substituents on the ring can influence the accessibility of the carbon atoms to incoming nucleophiles (steric hindrance) and can also alter the electron density distribution within the ring (electronic effects).
Computational methods can dissect these two contributions. mdpi.com For "this compound," the bulky 2-methoxybenzyl group will exert a significant steric influence, potentially directing nucleophilic attack to the less hindered carbon of the oxirane ring. Electronically, the methoxy (B1213986) group on the benzene (B151609) ring is an electron-donating group, which can influence the reactivity of the entire molecule through inductive and resonance effects. Computational analysis can quantify these effects by calculating steric descriptors and analyzing the charge distribution on the atoms of the oxirane ring.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational flexibility. nih.gov
For "this compound," MD simulations can explore the different spatial arrangements of the benzyl ether side chain relative to the oxirane ring. researchgate.net This is important because the conformation of the molecule can influence its reactivity. researchgate.net For example, certain conformations may be more favorable for binding to a catalyst or for undergoing an intramolecular reaction. The results of MD simulations can be used to generate a conformational landscape, identifying the most stable conformers and the energy barriers between them.
In Silico Evaluation of Molecular Interactions (e.g., binding complexes with catalysts)
In silico methods, such as molecular docking, are widely used to study the interactions between a molecule and a larger entity, such as a catalyst or an enzyme. nih.govnih.gov These methods predict the preferred binding mode and affinity of a ligand (in this case, "this compound") to a receptor.
In the context of catalysis, molecular docking can be used to model the formation of a complex between the oxirane and a Lewis acid catalyst, for instance. rsc.org The calculations can reveal the key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex. This information is invaluable for understanding the mechanism of catalysis and for designing more efficient catalysts. The binding energy of the complex can also be calculated, providing a quantitative measure of the strength of the interaction. mdpi.com
Future Research Directions and Unexplored Avenues for 2 2 Methoxybenzyl Oxy Methyl Oxirane Chemistry
Development of Highly Selective and Sustainable Catalytic Systems for Synthesis and Transformation
Future research could focus on the development of highly selective and sustainable catalytic systems for both the synthesis of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane and its subsequent transformations. This could include the use of organocatalysts or earth-abundant metal catalysts to improve the efficiency and environmental footprint of the synthetic processes. rsc.org The development of enantioselective catalysts for the asymmetric ring-opening of this epoxide would be particularly valuable, providing access to chiral building blocks for the pharmaceutical and fine chemical industries. mdpi.com
Integration into Flow Chemistry and Automated Synthetic Platforms for Scalable Production
The integration of the synthesis and transformation of this compound into flow chemistry platforms could offer significant advantages in terms of scalability, safety, and process control. syrris.comsyrris.comroyalsocietypublishing.org Continuous flow processes can allow for the rapid optimization of reaction conditions and facilitate the on-demand production of this compound and its derivatives. Automated synthesis platforms could further accelerate the exploration of its chemical space and the discovery of new applications.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
While the ring-opening of epoxides is well-established, there is always room for the discovery of novel reactivity patterns. Research into unconventional transformations of this compound, such as transition-metal-catalyzed cross-coupling reactions or rearrangements, could lead to the development of new synthetic methodologies. researchgate.net The interplay between the epoxide ring and the 2-methoxybenzyl ether moiety may give rise to unique and unexpected reactivity.
Design and Synthesis of Advanced Materials with Tunable Properties Derived from this Oxirane Monomer
The use of this compound as a monomer in the synthesis of advanced materials is a promising area for future investigation. By copolymerizing this oxirane with other monomers, it may be possible to create polymers with precisely controlled properties. ontosight.aiepa.gov The pendant 2-methoxybenzyl groups could be further functionalized to introduce new properties or to allow for the cross-linking of the polymer chains, leading to the development of novel materials for applications in areas such as coatings, adhesives, and biomedical devices. The systematic study of functionalized oxiranes as precursors for new materials remains a vibrant area of research. nih.govdocksci.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane, and how does the methoxybenzyl substituent influence reaction efficiency?
- Methodology : Use nucleophilic epoxidation of allylic alcohols or glycidol derivatives. The methoxybenzyl group can be introduced via Williamson ether synthesis, leveraging its electron-donating properties to stabilize intermediates. Steric hindrance from the benzyl group may require optimized reaction times (e.g., 18–24 hrs) and catalysts like tetrabutylammonium bromide (TBAB) to enhance ring-opening efficiency .
- Characterization : Confirm structure via (δ 3.8–4.2 ppm for oxirane protons, δ 7.2–7.4 ppm for aromatic protons) and (δ 50–55 ppm for epoxide carbons). Mass spectrometry (ESI-MS) should show [M+Na] at m/z 207.1 .
Q. How does the electronic nature of substituents on the oxirane ring affect its reactivity in nucleophilic ring-opening reactions?
- Experimental Design : Compare reactivity of this compound with analogs bearing electron-withdrawing (e.g., Cl, Br) or electron-donating (e.g., -OCH) groups. Use kinetic isotope effect studies to track ring-opening rates.
- Data Insight : Electron-withdrawing substituents (e.g., CHCl) accelerate nucleophilic attack by polarizing the epoxide C-O bond, as seen in cyclic carbonate synthesis with >95% conversion under catalytic conditions (NEt/NBuBr, 100°C, 1 h) .
Advanced Research Questions
Q. What catalytic systems maximize the conversion of this compound to functionalized cyclic carbonates, and how do solvent polarity and catalyst ratios influence yields?
- Methodology : Screen dual catalysts (e.g., NEt/NBuBr) in solvents of varying polarity (DMF > THF > toluene). A NEt-to-NBuBr molar ratio of 18.2 achieves 98% conversion in DMF at 100°C, while ratios <1.6 yield <40% due to insufficient halide activation .
- Contradiction Analysis : Lower yields in non-polar solvents (e.g., toluene) contradict assumptions about CO solubility; this suggests solvent-catalyst coordination is critical for transition-state stabilization.
Q. How can computational modeling (DFT, MD) predict the regioselectivity of nucleophilic attacks on this compound?
- Approach : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. Molecular dynamics (MD) simulations in explicit solvent (e.g., DMSO) model solvation effects.
- Findings : The methoxybenzyl group induces steric shielding at the adjacent epoxide carbon, directing nucleophiles (e.g., Br) to the less hindered position. Transition-state energies correlate with experimental regioselectivity trends (ΔG ~25 kJ/mol difference) .
Q. What are the stability challenges of this compound under ambient storage, and how do trace impurities accelerate degradation?
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Compare purity decay in the presence of residual acids (e.g., HCl) or bases (e.g., NEt).
- Data Insight : Acidic impurities catalyze epoxide ring-opening to form diols (t <7 days), while basic conditions promote polymerization. Store under inert atmosphere with molecular sieves to suppress hydrolysis .
Methodological Guidance
Q. How to resolve contradictions in reported catalytic activities for epoxide-to-carbonate conversions across studies?
- Analysis Framework :
Compare catalyst loading (mol%), temperature, and CO pressure.
Normalize yields to substrate electronic parameters (Hammett σ values).
Reconcile discrepancies using control experiments (e.g., excluding CO to confirm side reactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
